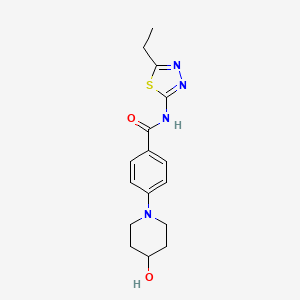
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promise as a potential therapeutic agent in the treatment of B-cell malignancies and autoimmune diseases.
作用机制
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide is a reversible inhibitor of BTK, which blocks the phosphorylation of downstream targets in the B-cell receptor signaling pathway. By inhibiting BTK activity, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide disrupts B-cell activation and proliferation, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have potent anti-tumor activity in preclinical studies, with significant reductions in tumor growth observed in mouse models of lymphoma and leukemia. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell activation.
实验室实验的优点和局限性
One of the main advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has a relatively short half-life, which may limit its efficacy in certain settings. In addition, the optimal dosing and scheduling of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide in clinical trials is still being investigated.
未来方向
There are several potential future directions for the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide as a therapeutic agent. One area of interest is the combination of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide with other targeted therapies, such as venetoclax, to enhance its anti-tumor activity. Another area of interest is the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the identification of biomarkers that predict response to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide could help to guide patient selection and improve clinical outcomes.
合成方法
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide involves several steps, including the reaction of 4-(4-hydroxypiperidin-1-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-ethyl-1,3,4-thiadiazol-2-amine to give the desired product.
科学研究应用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been the subject of several preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to the induction of apoptosis in B-cells. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have synergistic effects with other targeted therapies, such as venetoclax, in the treatment of chronic lymphocytic leukemia.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-14-18-19-16(23-14)17-15(22)11-3-5-12(6-4-11)20-9-7-13(21)8-10-20/h3-6,13,21H,2,7-10H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUYWMRVQTZNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)

![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)
![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)
![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)